molecular formula C12H10N2 B8673679 5-(3H-inden-1-yl)-1H-imidazole

5-(3H-inden-1-yl)-1H-imidazole

Cat. No.: B8673679
M. Wt: 182.22 g/mol
InChI Key: DLNQRCUXHQSALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3H-inden-1-yl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The compound this compound is characterized by the presence of an indene moiety attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3H-inden-1-yl)-1H-imidazole typically involves the reaction of indene with imidazole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. In this process, indene is reacted with an imidazole derivative in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3H-inden-1-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of indene-1,2-dione derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(3H-inden-1-yl)-1H-imidazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The indene moiety and imidazole ring contribute to its binding affinity and specificity towards these targets. The compound can interfere with biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3H-Inden-1-yl)pyrrolidine
  • 3-(1H-Inden-3-YL)propanoic acid
  • 1-[2-(1H-inden-3-yl)ethyl]-4-(naphth-1-yl)piperazine

Uniqueness

5-(3H-inden-1-yl)-1H-imidazole is unique due to its specific structural features, including the indene moiety attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

5-(3H-inden-1-yl)-1H-imidazole

InChI

InChI=1S/C12H10N2/c1-2-4-10-9(3-1)5-6-11(10)12-7-13-8-14-12/h1-4,6-8H,5H2,(H,13,14)

InChI Key

DLNQRCUXHQSALB-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)C3=CN=CN3

Origin of Product

United States

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